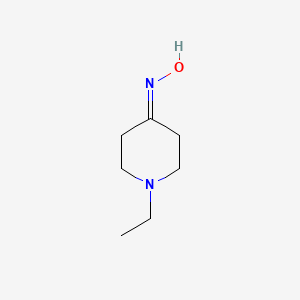

1-Ethylpiperidin-4-one oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethylpiperidin-4-one oxime is an organic compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol . This compound belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. Oximes are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

1-Ethylpiperidin-4-one oxime can be synthesized through several methods. One common approach involves the reaction of 1-ethylpiperidin-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction typically occurs under mild conditions, and the product is obtained after purification.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Análisis De Reacciones Químicas

Oxidation by Pyridinium Chlorochromate (PCC)

Reaction Conditions

The oxidation of 1-ethylpiperidin-4-one oxime occurs in aqueous acetic acid medium under acidic conditions. The reaction follows first-order kinetics with respect to both the oxidant ([PCC]) and substrate ([oxime]) .

Key Experimental Data

| [PCC] (×10⁻¹ mol/dm³) | [Substrate] (×10⁻² mol/dm³) | [H₂SO₄] (×10⁻³ mol/dm³) | Temperature (K) | Rate Constant (×10⁻⁴ s⁻¹) |

|---|---|---|---|---|

| 2.5 | 1.0 | 2.0 | 293 | 9.78 |

| 5.0 | 1.0 | 2.0 | 293 | 7.48 |

| 7.5 | 1.0 | 2.0 | 293 | 6.32 |

Mechanistic Insights

-

Acid Catalysis : The reaction rate increases linearly with [H⁺], indicating protonation of the oxime nitrogen as a critical step .

-

Steric Effects : Larger substituents on the piperidine ring reduce reactivity due to increased steric hindrance. The reactivity trend for 3-alkyl substituents is:

3-H > 3-Me > 3-Et > 3,3-DiMe₂ > 3-ipr . -

Polar Transition State : The negative effect of decreasing dielectric constant on reaction rate supports a polar mechanism involving charge separation in the transition state .

Activation Parameters

-

Activation energy (Eₐ) ranges between 45–60 kJ/mol depending on substituents .

-

Entropy changes (ΔS) are negative, consistent with an associative transition state .

Influence of Structural Modifications

Substituent Effects

| Substituent | Relative Reactivity (%) |

|---|---|

| 3-H | 100 (reference) |

| 3-Me | 82 |

| 3-Et | 64 |

| 3,3-DiMe₂ | 48 |

| 3-ipr | 29 |

This trend highlights the dominance of steric factors over electronic effects in determining reactivity .

Comparative Reactivity with Analogues

Reaction Rate Constants

| Compound | k₂ (dm³/mol·s) | Conditions |

|---|---|---|

| 3-Et-2,6-diphenyl derivative | 0.98 | 60% AcOH, 293 K, [H⁺]=0.002 M |

| 3-Me analogue | 1.21 | Identical conditions |

| Unsubstituted oxime | 1.53 | Identical conditions |

The data confirm that electron-withdrawing groups and bulky substituents decelerate oxidation .

Limitations and Unreported Reactions

No experimental data were identified in the reviewed literature for:

-

Reduction to amines (e.g., using LiAlH₄).

-

Hydrolysis back to the parent ketone.

-

Photochemical or cycloaddition reactions.

Further studies are required to explore these potential reaction pathways.

Aplicaciones Científicas De Investigación

Chemistry

1-Ethylpiperidin-4-one oxime serves as a building block in organic synthesis and is utilized as a reagent in various chemical reactions:

- Beckmann Rearrangement : Converts oximes into amides or nitriles.

- Addition Reactions : Involves carbon-centered radicals adding to the carbon-nitrogen double bond.

- Cyclization Reactions : Radical cyclization leads to the formation of five-membered or six-membered rings.

Biology

In biological research, derivatives of this compound exhibit significant antimicrobial and antifungal activities , making them candidates for developing new therapeutic agents. For instance:

- Cytotoxicity Studies : Some derivatives have shown cytotoxic effects on human cervical carcinoma (HeLa) cells, indicating potential as anticancer agents .

Medicine

The compound's derivatives are investigated for their potential in treating various diseases:

- Anticancer Activity : Research has demonstrated that certain derivatives inhibit cancer cell growth effectively. For example, compounds derived from this compound have been evaluated for their ability to inhibit proteasome activity in cancer cells, showcasing IC50 values indicative of their potency .

- Antiviral and Anti-inflammatory Properties : Some studies suggest that these derivatives may also possess antiviral and anti-inflammatory activities, although more research is needed to confirm these effects.

Industrial Applications

In industry, this compound is used in the production of corrosion inhibitors for mild steel in acidic environments. The unique properties of this compound allow it to effectively prevent corrosion, which is crucial for maintaining the integrity of metal structures.

Case Study 1: Anticancer Properties

A study investigated a series of piperidine derivatives for their anticancer properties against various cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects on HeLa cells with IC50 values ranging from 0.15 μM to 0.47 μM . The presence of specific substituents on the aryl ring was found to enhance cytotoxicity.

Case Study 2: Corrosion Inhibition

Research on corrosion inhibitors revealed that formulations containing this compound effectively reduced corrosion rates in mild steel exposed to acidic environments. The study demonstrated that the compound's unique molecular structure contributed to its effectiveness as a corrosion inhibitor .

Mecanismo De Acción

The mechanism of action of 1-ethylpiperidin-4-one oxime and its derivatives involves interactions with various molecular targets. For instance, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The exact molecular pathways and targets may vary depending on the specific application and derivative.

Comparación Con Compuestos Similares

1-Ethylpiperidin-4-one oxime can be compared with other similar compounds, such as:

1,3-Dimethyl-2,6-diphenyl-piperidin-4-one oxime: This compound is used as a corrosion inhibitor and exhibits different electronic properties due to its substituents.

3,3-Dimethyl-2,6-diphenyl-piperidin-4-one oxime: Another corrosion inhibitor with distinct physical adsorption characteristics.

3-Isopropyl-2,6-diphenyl-piperidin-4-one oxime: Known for its mixed-type inhibition properties.

The uniqueness of this compound lies in its specific molecular structure, which imparts unique reactivity and biological activity compared to its analogs.

Actividad Biológica

1-Ethylpiperidin-4-one oxime, with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol, is an organic compound that has garnered attention for its diverse biological activities. This compound is primarily used in organic synthesis and has potential applications in medicinal chemistry due to its promising biological properties.

Antimicrobial Properties

This compound exhibits notable antimicrobial and antifungal activities. These properties have been explored in various studies, indicating its potential as a therapeutic agent against bacterial and fungal infections. The compound's mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Cytotoxic Effects

Research has demonstrated that certain oximes, including this compound, can induce cytotoxic effects on cancer cell lines, such as HeLa cells. The cytotoxicity is often linked to the compound's ability to interfere with cellular processes, leading to apoptosis in cancerous cells. This property positions the compound as a candidate for further investigation in cancer therapy.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens. For instance, studies have shown that derivatives of piperidine compounds can act as inhibitors of various enzymes involved in metabolic pathways, potentially leading to the development of new drugs targeting these pathways.

Pharmacokinetics

The pharmacokinetic properties of this compound can vary based on its structural characteristics. Factors such as lipid solubility , degree of ionization , and molecular size significantly influence its bioavailability and effectiveness in biological systems. Understanding these properties is essential for optimizing the compound's therapeutic potential.

Study on Tumor-Selective Toxicity

A notable study explored the synthesis of novel oxime derivatives related to piperidine compounds and their selective toxicity towards tumor cells. The findings indicated that certain modifications to the oxime structure enhanced cytotoxic activity against cancer cells while minimizing toxicity to normal cells. This selective action is crucial for developing effective anticancer therapies with reduced side effects .

Antiparasitic Activity Investigation

Another research effort focused on optimizing compounds for antiparasitic activity against Plasmodium species, which cause malaria. The study highlighted how modifications in the chemical structure of oximes could improve their efficacy against these parasites. Compounds were tested in mouse models, showing promising results in reducing parasitemia levels .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds reveals distinct biological activities:

| Compound Name | Biological Activity | Notable Applications |

|---|---|---|

| This compound | Antimicrobial, cytotoxic | Potential anticancer agent |

| 1,3-Dimethyl-2,6-diphenyl-piperidin-4-one oxime | Corrosion inhibitor | Industrial applications |

| 3-Isopropyl-2,6-diphenyl-piperidin-4-one oxime | Mixed-type inhibition properties | Corrosion prevention |

This table illustrates how variations in chemical structure can lead to different biological activities and applications.

Propiedades

IUPAC Name |

N-(1-ethylpiperidin-4-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-9-5-3-7(8-10)4-6-9/h10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQOVJQOSPDVCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=NO)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.